
17-Methyl-estra-3,5-diene-3,17-diol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Methyl-estra-3,5-diene-3,17-diol diacetate, also known as MEDDA, is a synthetic compound that is used in various scientific research applications. MEDDA is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 296.37 g/mol and a melting point of 163-164 °C. MEDDA has a variety of uses in the laboratory, including as a reagent, a catalyst, and a chromogenic compound.
科学的研究の応用
Proteomics Research
Scientific Field
Biochemistry and Molecular Biology
Application Summary
This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a tool for understanding the complex dynamics within the proteome.
Experimental Procedures
Researchers employ this compound in affinity chromatography to isolate and study specific proteins. The diacetate group enhances the compound’s lipophilicity, facilitating its integration into chromatographic matrices.
Results and Outcomes
The use of this compound has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms. Quantitative data from mass spectrometry have revealed post-translational modifications influenced by this compound .
Steroid Receptor Studies
Scientific Field
Pharmacology
Application Summary
17-Methyl-estra-3,5-diene-3,17-diol diacetate is used to investigate the binding affinity and activation of steroid receptors, contributing to the development of receptor-targeted therapies.
Experimental Procedures
In vitro assays measure the binding of this compound to various steroid receptors, using radiolabeled analogs for detection. The diacetate form increases membrane permeability, enhancing cellular uptake.
Results and Outcomes
Studies have shown that this compound exhibits selective receptor modulation, which could lead to the design of selective estrogen receptor modulators with potential therapeutic applications .
Synthetic Intermediate for Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
The compound serves as a synthetic intermediate in the development of new pharmaceutical agents, particularly in the synthesis of selective estrogen receptor degraders (SERDs).
Experimental Procedures
Chemists utilize this diacetate in multi-step synthesis protocols, leveraging its chemical structure to build complex drug molecules. It undergoes various reactions, including acylation and cross-coupling.
Results and Outcomes
The synthesis routes employing this compound have yielded promising drug candidates, with some showing increased potency and improved pharmacokinetic profiles in preclinical studies .
Analytical Standard for Assays
Scientific Field
Analytical Chemistry
Application Summary
This compound is used as an analytical standard to calibrate instruments and validate assays that measure steroid hormones and their derivatives.
Experimental Procedures
It is used to prepare standard curves in high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring accurate quantification of analytes.
Results and Outcomes
The use of this compound as a standard has led to the development of robust analytical methods with high precision and accuracy, critical for quality control in pharmaceutical manufacturing .
Material Science Research
Scientific Field
Chemical Engineering
Application Summary
In material science, this compound is explored for its potential to modify the properties of polymers, creating materials with enhanced characteristics.
Experimental Procedures
The diacetate is incorporated into polymer chains through copolymerization, affecting the thermal and mechanical properties of the resulting material.
Results and Outcomes
Modified polymers exhibit altered glass transition temperatures and increased tensile strength, making them suitable for specialized applications in engineering and construction .
Antioxidant Activity Studies
Scientific Field
Organic Chemistry
Application Summary
Research into the antioxidant properties of this compound is conducted to assess its ability to scavenge free radicals and protect against oxidative stress.
Experimental Procedures
The compound is subjected to various in vitro assays, such as the DPPH radical scavenging assay, to evaluate its antioxidant capacity.
Results and Outcomes
Preliminary results indicate that 17-Methyl-estra-3,5-diene-3,17-diol diacetate exhibits moderate antioxidant activity, suggesting potential applications in the development of protective agents against oxidative damage .
This analysis provides a detailed overview of the diverse applications of 17-Methyl-estra-3,5-diene-3,17-diol diacetate in scientific research, highlighting its versatility and potential in various fields of study.
Pharmaceutical Intermediate Synthesis
Scientific Field
Organic Synthesis
Application Summary
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly steroids with progestagenic activity, such as Mifepristone and Ulipristal Acetate.
Experimental Procedures
The synthesis involves a three-step sequence from δ-Lactone, including reactions with Grignard reagent and treatment with Jones reagent, followed by a domino cyclization reaction.
Results and Outcomes
The synthesis process has been optimized to achieve an overall yield of 23.4%, providing a convenient construction of this important pharmaceutical intermediate .
Mitochondrial Protection Studies
Scientific Field
Cell Biology
Application Summary
Research has been conducted on the protective effects of this compound against oxidative damage in mitochondria, which could lead to novel therapeutic approaches.
Experimental Procedures
The compound is tested in vitro for its ability to protect mitochondria against Cu-ascorbate-induced oxidative damage, using various biochemical assays.
Results and Outcomes
The studies suggest that 17-Methyl-estra-3,5-diene-3,17-diol diacetate has the potential to act as a protective agent, preserving mitochondrial function and integrity under oxidative stress conditions .
特性
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIOYAGBBRDHK-YPKGYTRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Methyl-estra-3,5-diene-3,17-diol diacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

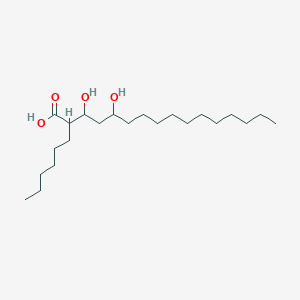

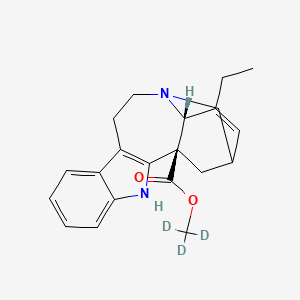
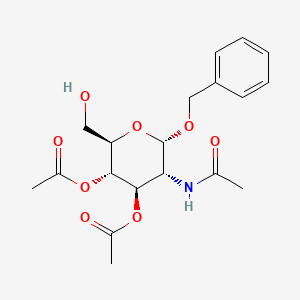
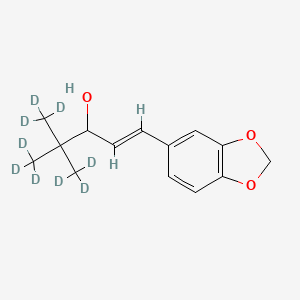
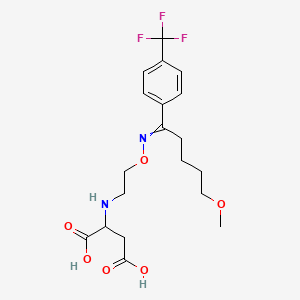
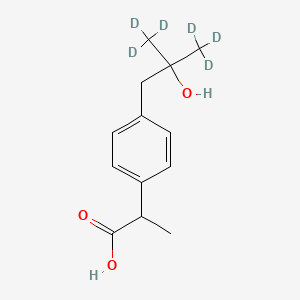
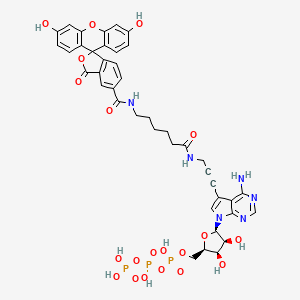

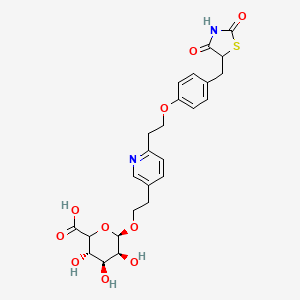
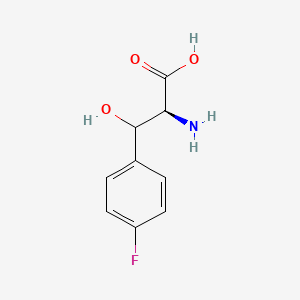
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)